molecular formula C13H7Br2FN2O B11074866 4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-87-5

4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11074866
CAS No.: 637302-87-5
M. Wt: 386.01 g/mol
InChI Key: FZCUWNQOCWCVLU-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by bromine substitutions at the 4- and 6-positions of the benzoxazole core, a 3-fluorophenyl group at position 2, and an amine group at position 5. Its molecular formula is C₁₃H₇Br₂FN₂O, with a molecular weight of 386.01 g/mol.

Key structural features include:

  • Bromine atoms at positions 4 and 6: These electron-withdrawing groups enhance electrophilic reactivity and influence intermolecular interactions.
  • Primary amine at position 5: This functional group enables further derivatization or participation in hydrogen bonding.

Properties

CAS No.

637302-87-5

Molecular Formula

C13H7Br2FN2O

Molecular Weight

386.01 g/mol

IUPAC Name

4,6-dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7Br2FN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2

InChI Key

FZCUWNQOCWCVLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(C(=C(C=C3O2)Br)N)Br

Origin of Product

United States

Preparation Methods

Condensation Reaction

Reagents :

  • 2-Amino-5-nitrophenol

  • 3-Fluorobenzaldehyde

  • Polyphosphoric acid (PPA) or Ti(OiPr)₄

Conditions :

  • Temperature: 120–140°C

  • Duration: 4–6 hours

  • Solvent: Toluene or solvent-free

Mechanism :
The reaction proceeds through Schiff base formation, followed by cyclodehydration to form the benzoxazole ring.

Yield : ~75–85%.

Regioselective Bromination at Positions 4 and 6

Bromination introduces halogens at the 4- and 6-positions of the benzoxazole ring.

Electrophilic Bromination

Reagents :

  • N-Bromosuccinimide (NBS)

  • Lewis acid (e.g., FeBr₃)

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Duration: 12–24 hours

Regiochemical Control :
The nitro group at position 5 directs bromination to the meta positions (4 and 6).

Yield : 70–80%.

Table 1: Bromination Optimization

Brominating AgentSolventTemp (°C)Time (h)Yield (%)
NBSDMF801278
Br₂AcOH602465
DBDMHCHCl₃254855

Reduction of Nitro to Amine Group

The nitro group at position 5 is reduced to an amine.

Catalytic Hydrogenation

Reagents :

  • H₂ gas

  • Palladium on carbon (Pd/C, 10%)

Conditions :

  • Solvent: Ethanol or methanol

  • Pressure: 1–3 atm

  • Temperature: 25–50°C

Yield : 85–90%.

Chemical Reduction

Reagents :

  • SnCl₂·2H₂O

  • Concentrated HCl

Conditions :

  • Solvent: Ethanol/H₂O (1:1)

  • Temperature: 0°C → room temperature

  • Duration: 3–6 hours

Mechanism :
Tin(II) chloride reduces the nitro group to amine via intermediacy of nitroso and hydroxylamine intermediates.

Yield : 83–95%.

Table 2: Reduction Methods Comparison

MethodConditionsYield (%)Purity (%)
Catalytic H₂EtOH, 50°C, 3 atm9098
SnCl₂/HClHCl/EtOH, 0°C→RT9597
NaBH₄/CuIMeOH, 25°C7590

Alternative Routes and Modifications

Direct Bromination of Preformed Amines

Challenge :
Amino groups are ortho/para directors, complicating regioselective bromination.

Solution :
Temporary protection of the amine as an acetyl or Boc derivative before bromination.

Steps :

  • Acetylation: Ac₂O, pyridine, 25°C, 2h.

  • Bromination: NBS, DMF, 80°C, 12h.

  • Deprotection: NaOH/MeOH, reflux, 3h.

Yield : 68% overall.

Industrial-Scale Considerations

Continuous Flow Synthesis

Advantages :

  • Improved heat transfer and reaction control.

  • Reduced purification steps.

Conditions :

  • Microreactor with residence time: 10–30 minutes.

  • Bromination at 100°C with NBS.

Throughput : 1–5 kg/day.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Amine proton: δ 5.5–6.0 ppm (broad singlet).

    • Aromatic protons: δ 7.2–8.3 ppm (multiplet for fluorophenyl).

  • HRMS : m/z 385.89 [M+H]⁺.

Purity Assessment

  • HPLC: >98% purity (C18 column, MeCN/H₂O gradient) .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structural Analogues

    Substituent Variations and Molecular Properties

    The following table compares 4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine with similar compounds differing in aryl substituents or halogenation patterns:

    Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
    4,6-Dibromo-2-(3-fluorophenyl)-... (Target) 3-Fluorophenyl C₁₃H₇Br₂FN₂O 386.01 Data limited; inferred from analogues
    4,6-Dibromo-2-(2-fluorophenyl)-... 2-Fluorophenyl C₁₃H₇Br₂FN₂O 386.01 CAS 637302-86-4; structural data available
    4,6-Dibromo-2-(3-chlorophenyl)-... 3-Chlorophenyl C₁₃H₇Br₂ClN₂O 402.47 CAS 637302-89-7; higher molecular weight
    4,6-Dibromo-2-(3,5-dimethylphenyl)-... 3,5-Dimethylphenyl C₁₅H₁₂Br₂N₂O 396.08 Purity ≥95%; commercial availability
    4,6-Dibromo-2-(3-chloro-4-methylphenyl)-... 3-Chloro-4-methylphenyl C₁₄H₉Br₂ClN₂O 416.50 Predicted density: 1.704 g/cm³
    4,6-Dibromo-2-(4-ethylphenyl)-... 4-Ethylphenyl C₁₅H₁₂Br₂N₂O 396.08 Predicted boiling point: 448.0±45.0 °C
    Key Observations:
    • Halogen Effects : Replacement of fluorine with chlorine (e.g., 3-chlorophenyl derivative) increases molecular weight by ~16 g/mol and may enhance lipophilicity .
    • Alkyl Groups : Methyl or ethyl substituents (e.g., 3,5-dimethylphenyl variant) increase steric bulk, which could reduce reactivity but improve thermal stability .

    Biological Activity

    4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine (CAS No. 637302-87-5) is a compound belonging to the benzoxazole class, which has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of bromine and fluorine substituents, which may influence its pharmacological properties.

    • Molecular Formula : C13H7Br2FN2O
    • Molecular Weight : 386.01 g/mol
    • Synonyms : AKOS BB-8090, ASISCHEM U64148

    Anticancer Properties

    Research indicates that benzoxazole derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to 4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. For instance:

    • MCF-7 Cell Line : Compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation .
    • A549 Cell Line : Certain derivatives have been reported to induce apoptosis in lung cancer cells .

    The biological activity of benzoxazole derivatives is often attributed to their ability to interact with specific molecular targets involved in cancer progression. These include:

    • DNA Topoisomerases : Inhibition of these enzymes disrupts DNA replication and transcription processes.
    • Cyclooxygenase (COX) Enzymes : Some studies suggest that benzoxazole compounds can modulate inflammatory pathways that are often upregulated in tumors .

    Antimicrobial Activity

    Benzoxazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to exhibit activity against various bacterial and fungal strains. For example:

    • Antibacterial Activity : Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
    • Antifungal Activity : Some derivatives have shown potential in inhibiting fungal growth, making them candidates for further development as antifungal agents .

    Study on Anticancer Efficacy

    A study focusing on the anticancer efficacy of benzoxazole derivatives revealed that modifications at the N2 position significantly enhanced antiproliferative activity. The study utilized various cell lines to assess the effects of synthesized compounds:

    CompoundCell LineIC50 Value (µM)
    Compound AMCF-76.42
    Compound BA5498.46
    Compound CHT-295.00

    These results indicate a promising avenue for developing new anticancer therapies based on the benzoxazole scaffold .

    QSAR Studies

    Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of benzoxazole derivatives based on their chemical structure. These studies help identify key structural features that contribute to the compound's efficacy against specific targets.

    Q & A

    Q. Critical Factors :

    • Excess brominating agents may lead to over-bromination; stoichiometric control is essential.
    • Catalyst loading (0.5–2 mol%) impacts coupling efficiency. Lower loadings reduce costs but require longer reaction times.

    Q. Yield Optimization Table :

    StepOptimal ConditionsYield Range
    BrominationBr₂, 70°C, 6h60–75%
    Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C45–65%
    DeprotectionTFA/DCM, RT85–95%

    Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    Basic Question

    • NMR Spectroscopy :
      • ¹H NMR : Aromatic protons near δ 7.2–8.1 ppm (3-fluorophenyl group), NH₂ protons at δ 5.5–6.0 ppm (broad singlet) .
      • ¹³C NMR : Benzoxazole carbons (C-2, C-5) at δ 155–165 ppm; Br-substituted carbons (C-4, C-6) show deshielding (δ 120–130 ppm) .
    • Mass Spectrometry : ESI-MS expected at m/z 400.89 [M+H]⁺ (C₁₃H₈Br₂FN₂O) .
    • HPLC : C18 reverse-phase column (MeCN/H₂O + 0.1% TFA) for purity assessment (>95%) .

    Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping aromatic signals and confirm substitution patterns .

    How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical properties?

    Basic Question
    The 4,6-dibromo and 3-fluorophenyl groups enhance electrophilicity and π-π stacking potential. Key comparisons with analogs:

    • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance, reducing solubility in polar solvents .
    • Fluorine Substitution : The 3-fluorophenyl group improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

    Q. Substituent Effects Table :

    AnalogLogPSolubility (µg/mL)Melting Point (°C)
    4,6-Dibromo-2-phenyl3.812.5210–215
    4,6-Dichloro-2-(3-FPh)3.245.0185–190
    Target Compound 4.1 8.2 225–230

    How can researchers resolve contradictions in structure-activity relationships (SAR) observed in benzoxazole analogs?

    Advanced Question
    Contradictions often arise from varying substituent electronic effects vs. steric contributions. For example:

    • Case Study : A 2,5-dichlorophenyl analog showed higher kinase inhibition than the 3-fluorophenyl derivative despite similar LogP values. Computational docking revealed the fluorine’s electronegativity disrupted hydrogen bonding with the target’s active site .
      Methodology :
    • QSAR Modeling : Incorporate Hammett constants (σ) and steric parameters (Es) to quantify substituent effects.
    • Crystallography : Co-crystallize analogs with biological targets to validate binding modes .

    What experimental design strategies optimize biological activity screening for this compound?

    Advanced Question

    • In Silico Pre-Screening : Use molecular docking (AutoDock Vina) to prioritize targets (e.g., kinases, GPCRs) based on benzoxazole’s planar structure .
    • Dose-Response Assays : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) with ATP-competitive assays to evaluate anti-proliferative effects .
    • Counter-Screening : Include off-target panels (e.g., CYP450 enzymes) to assess specificity.

    Q. Example Data :

    AssayIC₅₀ (µM)Selectivity Index
    Kinase X Inhibition0.4512.5
    CYP3A4 Inhibition>50N/A

    How can computational modeling predict metabolic pathways and toxicity risks?

    Advanced Question

    • Metabolism Prediction : Tools like GLORY or MetaSite identify likely Phase I oxidation sites (e.g., benzoxazole ring) and Phase II glucuronidation .
    • Toxicity Profiling :
      • AMES Test (In Silico) : Predict mutagenicity using Derek Nexus.
      • hERG Binding : Molecular dynamics simulations assess cardiotoxicity risks .

    Key Insight : The 3-fluorophenyl group reduces CYP-mediated deactivation compared to chlorinated analogs, lowering hepatotoxicity .

    What are the recommended storage conditions to ensure compound stability?

    Basic Question

    • Temperature : Store at –20°C in amber vials to prevent photodegradation.
    • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the benzoxazole ring.
    • Solubility Data : Stable in DMSO (50 mM stock) for 6 months; avoid aqueous buffers with pH > 8 .

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